3-(Cyclohexylmethyl)-5-methoxyphenol

Description

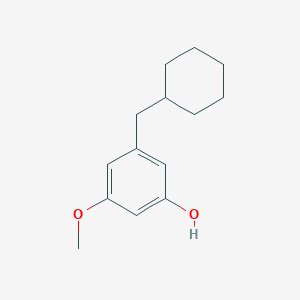

3-(Cyclohexylmethyl)-5-methoxyphenol is a phenolic derivative characterized by a cyclohexylmethyl substituent at the C3 position and a methoxy group at the C5 position of the aromatic ring. The cyclohexylmethyl group introduces steric bulk and hydrophobicity, which may improve membrane permeability and target binding affinity .

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(cyclohexylmethyl)-5-methoxyphenol |

InChI |

InChI=1S/C14H20O2/c1-16-14-9-12(8-13(15)10-14)7-11-5-3-2-4-6-11/h8-11,15H,2-7H2,1H3 |

InChI Key |

ASWLCXZMMSESSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-5-methoxyphenol typically involves the alkylation of 5-methoxyphenol with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 3-(Cyclohexylmethyl)-5-methoxyphenol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and advanced purification techniques further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-5-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexylmethyl-5-methoxycyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Cyclohexylmethyl-5-methoxycyclohexanol.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(Cyclohexylmethyl)-5-methoxyphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-5-methoxyphenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

- Ugonins (Compounds 1–6) :

Ugonins with a cyclohexylmethyl group (e.g., compound 1, IC50 = 0.05 µM) exhibit 88-fold greater BNA inhibitory activity than luteolin (IC50 = 4.4 µM). This highlights the critical role of the cyclohexylmethyl group in enhancing potency, likely through hydrophobic interactions with enzyme pockets . - No direct bioactivity data are provided, but its polarity suggests weaker enzyme inhibition compared to cyclohexylmethyl analogs .

Antioxidant Activity

- Pyrazolic Chalcone (Compound 11): A chalcone derivative with a 5-methoxyphenol moiety demonstrated 89.64% antioxidant activity (DPPH assay), comparable to Vitamin C (97.92%). The methoxy group likely stabilizes radical intermediates, but the absence of a cyclohexylmethyl group may limit its enzyme-targeted efficacy .

Cytotoxicity in Cancer Models

- Schiff Base-Linked Triazoles (Compounds 74–75): Derivatives with fluorophenyl or chlorophenyl substituents (e.g., compound 74, IC50 = 45.1 µM) showed moderate cytotoxicity against A549 lung cancer cells. The methoxyphenol core contributes to activity, but aromatic substituents may engage different targets compared to cyclohexylmethyl’s aliphatic interactions .

Structural Analogues in Cannabis Dihydrostilbenes

- Cannabistilbenes (e.g., 142–153): Compounds like 3-[2-(4-hydroxyphenyl)-ethyl]-5-methoxyphenol (142) share the 5-methoxyphenol core but feature ethyl or isoprenyl chains. These substituents confer moderate bioactivity in Cannabis extracts but lack the steric bulk of cyclohexylmethyl, suggesting divergent pharmacological profiles .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Cyclohexylmethyl Enhances Potency : The substitution of cyclohexylmethyl at C3 in ugonins increased BNA inhibition by 250-fold compared to eriodictyol, underscoring its role in optimizing drug-receptor interactions .

Methoxy Group Stability: The 5-methoxy group in phenolic compounds stabilizes reactive oxygen species (ROS) scavenging, as seen in chalcone derivatives, but requires complementary substituents for targeted bioactivity .

Hydrophobicity vs. Solubility : Cyclohexylmethyl’s hydrophobicity improves membrane penetration but may reduce aqueous solubility, necessitating formulation optimizations for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.